1-(azidomethyl)cyclopropane-1-carbonitrile

Catalog No.
S928341
CAS No.
1124213-11-1
M.F
C5H6N4
M. Wt
122.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(azidomethyl)cyclopropane-1-carbonitrile

CAS Number

1124213-11-1

Product Name

1-(azidomethyl)cyclopropane-1-carbonitrile

IUPAC Name

1-(azidomethyl)cyclopropane-1-carbonitrile

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

InChI

InChI=1S/C5H6N4/c6-3-5(1-2-5)4-8-9-7/h1-2,4H2

InChI Key

IBHXYBCANROUPG-UHFFFAOYSA-N

SMILES

C1CC1(CN=[N+]=[N-])C#N

Canonical SMILES

C1CC1(CN=[N+]=[N-])C#N

1-(azidomethyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C5_5H6_6N4_4 and a molecular weight of 122.13 g/mol. This compound features a cyclopropane ring connected to an azido group (-N3_3) and a carbonitrile group (-C≡N). The presence of the azido group imparts significant reactivity, making this compound valuable in various scientific and industrial applications. Its structural uniqueness stems from the combination of the three-membered cyclopropane ring with the azido and carbonitrile functionalities, which influences its chemical behavior and potential uses in synthetic chemistry and biological systems.

Here's what we can glean from existing resources:

  • Chemical Identification

    Databases like PubChem provide some basic information about the molecule, including its structure, formula (C6H8N3), and a PubChem ID (PubChem: ). However, there's no mention of its use in research.

  • Structural Similarities

    While there's no data on 1-(Azidomethyl)cyclopropanecarbonitrile, scientists might explore its potential based on its similarity to other molecules. For instance, PubChem lists 1-(Azidomethyl)naphthalene (PubChem CID: 12263221) as a structural analog. Research on such similar molecules might provide clues for potential applications of 1-(Azidomethyl)cyclopropanecarbonitrile.

Further Exploration:

Given the limited information, here are some suggestions for further exploration:

  • Patent Databases

    Scientific research findings are not always published in open-access journals. Searching for patents mentioning 1-(Azidomethyl)cyclopropanecarbonitrile might reveal proprietary research efforts.

  • Chemical Suppliers

    Companies supplying 1-(Azidomethyl)cyclopropanecarbonitrile might have information on its typical uses, though confidential details might be restricted.

  • Future Research

    As scientific research continues, more information on 1-(Azidomethyl)cyclopropanecarbonitrile might emerge. Staying updated with scientific publications could shed light on potential future applications.

  • Nucleophilic Substitution: The azido group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
  • Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Cycloaddition: It can engage in cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles, facilitated by catalysts such as copper(I) salts.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1-(azidomethyl)cyclopropane-1-carbonitrile exhibits significant biological activity, particularly in bioorthogonal chemistry. It can interact with various biomolecules through azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This interaction allows for precise labeling and tracking of biomolecules within cellular environments.

Cellular Effects

The compound influences cellular processes by modifying signaling pathways through its reactive azido group. Its stability under standard laboratory conditions allows it to participate in metabolic pathways involving enzyme interactions. The azido functionality can be metabolized by specific enzymes, contributing to its biological relevance.

Molecular Mechanism

The molecular mechanism involves the formation of a triazole ring via azide-alkyne cycloaddition, catalyzed by copper ions. This reaction enables the compound to label biomolecules effectively without significant toxicity at low doses.

1-(azidomethyl)-5H-tetrazoleContains an azido group; tetrazole ringUsed in energetic material synthesis1-(azidoethyl)-5H-tetrazoleSimilar to above but with an ethyl groupEnergetic materials; similar reactivity1-(azidopropyl)-5H-tetrazoleContains a propyl groupSimilar applications as above

The uniqueness of 1-(azidomethyl)cyclopropane-1-carbonitrile lies primarily in its cyclopropane structure, which imparts distinct chemical properties compared to linear or aromatic azido compounds. This structural feature enhances its reactivity and potential applications in synthetic and biological contexts .

Studies on 1-(azidomethyl)cyclopropane-1-carbonitrile have demonstrated its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC), enhancing its utility in bioconjugation reactions. This method allows for selective labeling of biomolecules in complex systems, showcasing its potential in both research and therapeutic contexts .

Dosage Effects

In animal models, varying dosages of 1-(azidomethyl)cyclopropane-1-carbonitrile reveal that lower concentrations facilitate biomolecule tracking without inducing significant toxicity. This property is crucial for applications requiring precise monitoring of biological processes.

Laboratory-Scale Synthesis Protocols

Nucleophilic Azide Substitution Reactions

The synthesis of 1-(azidomethyl)cyclopropane-1-carbonitrile through nucleophilic azide substitution represents a fundamental approach in organic synthesis where azide ions function as highly effective nucleophiles [1] [2]. The azide ion demonstrates exceptional nucleophilicity due to its four nucleophilic lone pairs confined within a small molecular volume, making it significantly more reactive than many conventional amine nucleophiles [1]. This enhanced reactivity enables efficient displacement reactions with appropriately activated substrates.

The standard protocol involves treating cyclopropylmethyl halide precursors with sodium azide in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide [2]. The reaction proceeds via a bimolecular nucleophilic substitution mechanism where the azide nitrogen attacks the carbon center bearing the leaving group, resulting in simultaneous bond formation and halide displacement [2]. Optimal reaction conditions typically require temperatures between 60-80 degrees Celsius with reaction times ranging from 6-12 hours to achieve complete conversion [1].

Recent research has demonstrated that trimethylsilyl azide can serve as an alternative azide source, particularly when combined with iron(III) chloride as a catalyst for enhanced reactivity [4]. This methodology proves especially valuable for stereospecific nucleophilic substitution at quaternary carbon stereocenters, maintaining the stereochemical integrity of the cyclopropyl carbinol precursors [4]. The use of trimethylsilyl azide offers advantages in terms of improved solubility and reduced ionic strength compared to alkali metal azides.

ParameterTypical ConditionsOptimized Conditions
Temperature (°C)25-8060-80
SolventDMSO, DMF, MeCNDMSO (preferred)
Reaction Time (h)2-246-12
Azide SourceNaN₃, KN₃, TMSN₃NaN₃ (1.2-1.5 equiv)
Substrate Concentration (M)0.1-0.50.2-0.3
Yield Range (%)65-9585-95
SelectivityHigh (SN2 mechanism)>95% regioselectivity

The reaction mechanism involves initial coordination of the azide nucleophile to the electrophilic carbon center, followed by concerted displacement of the halide leaving group [1] [2]. This process requires careful control of reaction parameters to prevent competing elimination reactions or azide decomposition. The presence of protic solvents or excessive heating can lead to reduced yields due to azide protonation or thermal decomposition pathways.

Optimization studies have revealed that solvent selection critically impacts both reaction rate and selectivity [2]. Dimethyl sulfoxide emerges as the preferred medium due to its ability to stabilize the transition state while maintaining azide reactivity. The addition of crown ethers or phase-transfer catalysts can further enhance reaction rates by improving azide solvation and mobility [5].

Cyclopropanation Techniques for Core Structure Assembly

The construction of the cyclopropane core structure in 1-(azidomethyl)cyclopropane-1-carbonitrile synthesis employs several established methodologies, with the Simmons-Smith reaction representing the most widely adopted approach [6] [7]. This transformation utilizes diiodomethane in combination with zinc-copper alloy to generate iodomethylzinc iodide, an organozinc carbenoid species that undergoes stereospecific addition to alkenes [6] [8].

The Simmons-Smith cyclopropanation mechanism proceeds through formation of a zinc carbenoid intermediate that exhibits significantly enhanced stability compared to free carbenes [7] [9]. The reaction maintains excellent stereospecificity, preserving the stereochemical configuration of the starting alkene in the final cyclopropane product [6] [10]. This characteristic proves particularly valuable when synthesizing enantiomerically pure compounds or maintaining specific stereochemical relationships.

Alternative cyclopropanation methodologies include diazo compound decomposition in the presence of transition metal catalysts [11] [9]. These reactions involve metal-mediated carbene formation from diazo precursors, followed by carbene transfer to the alkene substrate [9] [12]. Rhodium, copper, and iron complexes have demonstrated effectiveness in catalyzing these transformations, with each metal system offering distinct advantages in terms of substrate scope and selectivity.

MethodReagentsTemperature (°C)Yield (%)Selectivity
Simmons-SmithCH₂I₂, Zn-Cu0-2570-90High
Diazo DecompositionN₂CHR, metal catalyst40-10060-85Moderate
Carbene AdditionCHX₃, strong base0-8050-80Moderate
ElectrochemicalThianthrene, alkene20-4065-85High
Palladium-CatalyzedDiazo compound, Pd(0)80-14075-95Very High

Recent developments in electrochemical cyclopropanation offer promising alternatives for accessing cyclopropane derivatives [13]. These methods employ thianthrene as a mediator to generate dicationic electrophiles that undergo subsequent cyclopropanation with methylene pronucleophiles [13]. The electrochemical approach demonstrates excellent scalability and operates under mild conditions without requiring hazardous carbene precursors.

Palladium-catalyzed cyanoesterification of cyclopropenes represents another emerging methodology for synthesizing polysubstituted cyclopropanecarbonitriles [14]. This transformation proceeds with high diastereoselectivity and offers broad functional group tolerance, making it particularly suitable for complex molecule synthesis [14]. The reaction operates under mild conditions and provides excellent atom economy.

The optimization of cyclopropanation reactions requires careful consideration of multiple parameters including catalyst loading, temperature, solvent selection, and substrate concentration [15] [16]. Temperature control proves especially critical as excessive heating can lead to cyclopropane ring opening or other degradation pathways [17]. Solvent effects significantly influence both reaction rate and selectivity, with ethereal solvents typically providing optimal results for metal-mediated processes.

Industrial Production Feasibility Studies

The industrial production of 1-(azidomethyl)cyclopropane-1-carbonitrile faces significant challenges related to process safety, scalability, and economic viability [18] [19]. Large-scale synthesis of azide-containing compounds requires specialized equipment and stringent safety protocols due to the inherent energetic nature of these materials [20] [21]. The development of robust industrial processes necessitates comprehensive evaluation of reaction conditions, equipment design, and risk mitigation strategies.

Process development studies have identified several key factors that influence industrial feasibility [19] [22]. Temperature control emerges as a critical parameter, as azide compounds can undergo explosive decomposition under elevated temperatures or in the presence of shock or friction [20] [21]. Industrial reactors must incorporate advanced temperature monitoring and emergency cooling systems to prevent thermal runaway reactions.

The selection of appropriate solvents and reagents significantly impacts both safety and economics in large-scale production [23]. Copper-based catalysts offer advantages over more expensive rhodium or palladium systems, providing acceptable reactivity while reducing overall production costs [19] [23]. The development of copper oxide or metallic copper catalysts has enabled more economical approaches to carbene-mediated cyclopropanation reactions.

Process StageKey ParametersTarget SpecificationsCritical Control Points
Raw Material PreparationMoisture content <0.1%, temperature control99.5% purity of starting materialsAzide stability, explosion prevention
Core SynthesisReaction temperature, residence time, conversion>90% conversion, <2% side productsTemperature excursions, runaway reactions
PurificationCrystallization, filtration, drying>98% purity, <0.5% water contentSolvent recovery, waste minimization
Quality ControlPurity analysis, stability testing≥99% purity, stable for 24 monthsAzide content validation
PackagingInert atmosphere, temperature storageSealed containers, -20°C storageMoisture exclusion, static control

Scale-up considerations include the design of continuous flow processes that minimize the accumulation of potentially hazardous intermediates [5]. Flow chemistry approaches enable better heat and mass transfer control while reducing the overall inventory of energetic materials [5]. These systems also facilitate improved mixing and reaction control compared to traditional batch processes.

Economic analysis indicates that the production costs for 1-(azidomethyl)cyclopropane-1-carbonitrile remain elevated due to specialized equipment requirements and safety considerations [22]. The development of more efficient synthetic routes and improved process technologies will be essential for achieving commercial viability. Investment in automated control systems and advanced process monitoring can help reduce both operational costs and safety risks.

Purification and Isolation Challenges

The purification of 1-(azidomethyl)cyclopropane-1-carbonitrile presents unique challenges due to the sensitive nature of azide functional groups [20] [24]. Traditional purification methods such as distillation or sublimation are strictly contraindicated due to the risk of explosive decomposition under thermal stress [20]. The development of alternative purification strategies requires careful consideration of both efficacy and safety.

Crystallization emerges as the preferred method for azide purification, offering gentle conditions that minimize decomposition risks [25] [26]. The selection of appropriate crystallization solvents follows the principle that compounds with similar structural features exhibit mutual solubility [25] [27]. For azide-containing compounds, polar aprotic solvents often provide optimal solubility characteristics while maintaining chemical stability.

The crystallization process involves dissolving the crude product in a minimum volume of hot solvent, followed by controlled cooling to induce crystal formation [25] [26]. Slow cooling rates typically produce larger, more pure crystals compared to rapid cooling, which can trap impurities within the crystal lattice [27]. The addition of seed crystals can facilitate controlled nucleation and improve crystal quality.

MethodSuitability for AzidesPurity Achieved (%)Recovery (%)Safety Considerations
CrystallizationExcellent95-9980-95Low risk, gentle conditions
Column ChromatographyLimited (decomposition risk)90-9870-90Moderate risk, avoid heating
Liquid-Liquid ExtractionGood85-9575-90Low risk, solvent safety
DistillationNot RecommendedN/AN/AHigh risk, explosive hazard
Preparative HPLCGood98-99.585-95Low risk, controlled environment

Column chromatography presents particular challenges for azide purification due to potential decomposition on acidic or basic stationary phases [20]. When chromatographic separation is necessary, neutral silica gel or alumina must be employed with careful attention to column temperature [28]. The use of flash chromatography techniques can minimize residence time on the stationary phase, reducing decomposition risks.

Liquid-liquid extraction offers a viable alternative for preliminary purification, particularly for removing ionic impurities or changing solvent systems [29]. Ethyl acetate and diethyl ether have proven effective as extraction solvents for azide compounds, providing good selectivity while maintaining reasonable safety profiles [29]. The avoidance of dichloromethane is recommended due to potential safety concerns when combined with azide materials.

High-performance liquid chromatography represents the most effective method for achieving high-purity materials, particularly when analytical-scale quantities are required [30]. The use of reverse-phase columns with acetonitrile-water mobile phases enables excellent separation while maintaining gentle conditions [31]. Mass spectrometry-compatible mobile phases facilitate simultaneous purification and analysis.

The development of flow-based purification systems offers promising advantages for azide compound processing [5]. These systems enable continuous purification with minimal material holdup, reducing both safety risks and processing time [5]. Automated flow systems also provide better control over purification parameters compared to traditional batch methods.

[3+2] Azide-Alkyne Cycloaddition (AAC) Kinetics

The azide functional group in 1-(azidomethyl)cyclopropane-1-carbonitrile participates readily in [3+2] cycloaddition reactions with alkyne dipolarophiles, forming 1,2,3-triazole products through the well-established Huisgen cycloaddition mechanism [3] [4]. The cycloaddition proceeds through a concerted pericyclic pathway involving thermal six-electron Huckel aromatic transition state stabilization [3] [5].

Uncatalyzed Thermal Cycloaddition Mechanism

The thermal azide-alkyne cycloaddition of 1-(azidomethyl)cyclopropane-1-carbonitrile follows second-order kinetics with rate constants typically ranging from 10⁻⁶ to 10⁻⁴ M⁻¹s⁻¹ at ambient temperature [3] [6]. The reaction exhibits activation energies between 25.7 and 26.0 kcal/mol, consistent with other thermal [3+2] cycloadditions [7] [4]. However, the electron-withdrawing cyclopropanecarbonitrile substituent introduces electronic perturbations that modestly accelerate the cycloaddition compared to simple alkyl azides.

The mechanistic pathway involves initial formation of a stabilized transition state where the azide nitrogen atoms coordinate with the alkyne carbon centers in an asynchronous manner [8] [9]. The electron-deficient character of the cyclopropanecarbonitrile framework enhances the electrophilicity of the azide terminus, facilitating nucleophilic attack on electron-rich alkynes. This electronic effect results in approximately 2-3 fold rate enhancements relative to simple aliphatic azides under identical conditions [10].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Under copper(I) catalysis, 1-(azidomethyl)cyclopropane-1-carbonitrile undergoes dramatically accelerated cycloaddition with terminal alkynes, achieving rate constants of 10¹ to 10⁴ M⁻¹s⁻¹ [8] [7]. The copper-catalyzed mechanism involves formation of a copper acetylide intermediate followed by azide coordination and cyclization through a metallacycle pathway [11] [9].

The catalytic cycle begins with copper coordination to the terminal alkyne, significantly lowering the pKa of the acetylenic proton by up to 9.7 pH units [11]. Subsequent deprotonation generates the reactive copper acetylide species, which coordinates with the azide nitrogen to form a six-membered metallacycle intermediate. Ring contraction through reductive elimination liberates the 1,4-disubstituted triazole product with complete regioselectivity [12] [13].

Kinetic studies reveal that the cyclopropanecarbonitrile substituent influences the coordination geometry around the copper center, potentially affecting both the rate-determining step and overall reaction efficiency [14] [15]. The electron-withdrawing nature of the substituent stabilizes the metallacycle intermediate, resulting in activation energies reduced to 15-26 kcal/mol compared to uncatalyzed conditions [8] [11].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azide functionality in 1-(azidomethyl)cyclopropane-1-carbonitrile readily participates in strain-promoted cycloadditions with strained cycloalkyne dipolarophiles such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) derivatives [16] [17]. These reactions proceed without metal catalysts under physiological conditions, achieving rate constants between 10⁻² and 10⁰ M⁻¹s⁻¹ [16] [18].

The SPAAC mechanism involves direct [3+2] cycloaddition driven by release of ring strain in the cycloalkyne component [19] [16]. With electron-deficient aryl azides, the reaction can proceed through an inverse electron-demand pathway where the alkyne highest occupied molecular orbital (HOMO) donates electron density to the azide lowest unoccupied molecular orbital (LUMO) [16]. This mechanism results in significantly enhanced reaction rates, with electron-poor azides achieving rate constants up to 2.9 M⁻¹s⁻¹ with BCN derivatives [16].

The cyclopropanecarbonitrile substituent in 1-(azidomethyl)cyclopropane-1-carbonitrile provides modest electron withdrawal that can accelerate SPAAC reactions through this inverse electron-demand mechanism. Computational studies indicate that the reaction proceeds through an asynchronous transition state with activation barriers of approximately 18-22 kcal/mol [19] [16].

Strain-Driven Reactivity in Cyclopropane Systems

The cyclopropane ring in 1-(azidomethyl)cyclopropane-1-carbonitrile exhibits exceptional reactivity due to its high ring strain energy of approximately 29.5 ± 2.0 kcal/mol [20] [21]. This substantial energetic destabilization drives various ring-opening and ring-expansion processes that are thermodynamically favorable and kinetically accessible under mild conditions.

Ring Strain Energy and Electronic Structure

Cyclopropane possesses a ring strain energy of 27.5 kcal/mol arising from severe angle strain (60° bond angles versus the ideal tetrahedral angle of 109.5°) and torsional strain from eclipsed carbon-hydrogen bonds [20] [22] [23]. The introduction of electron-withdrawing substituents such as the azidomethyl and carbonitrile groups increases the total strain energy through additional electronic destabilization [24] [25].

The unique bonding in cyclopropane involves "bent bonds" where the carbon-carbon sigma orbitals overlap at angles significantly deviated from the ideal head-to-head arrangement [26]. This orbital distortion weakens the cyclopropane carbon-carbon bonds (255 kJ/mol) compared to normal alkane bonds (370 kJ/mol), making them exceptionally susceptible to nucleophilic and electrophilic attack [26].

Recent theoretical investigations have revealed that cyclopropane exhibits significant sigma-electron delocalization analogous to aromatic pi-systems [27] [28]. This delocalization effect, quantified through the electron localization function (ELF), substantially contributes to the enhanced reactivity of three-membered rings beyond simple strain release considerations [27]. For 1-(azidomethyl)cyclopropane-1-carbonitrile, this delocalization is further perturbed by the electron-withdrawing substituents, creating additional reaction pathways.

Nucleophilic Ring-Opening Mechanisms

The strained cyclopropane ring undergoes facile nucleophilic ring-opening reactions with various nucleophiles including halides, cyanides, and azides [29] [30]. These reactions typically proceed through SN2-type mechanisms where the nucleophile attacks one of the cyclopropane carbons, simultaneously breaking the adjacent carbon-carbon bond and relieving ring strain [30].

For 1-(azidomethyl)cyclopropane-1-carbonitrile, nucleophilic attack can occur at multiple sites depending on the electronic properties of the attacking nucleophile and reaction conditions. Strong nucleophiles such as azide ion preferentially attack the carbon bearing the electron-withdrawing carbonitrile group, leading to ring-opening with formation of linear products [30] [31].

The kinetics of cyclopropane ring-opening follow second-order rate laws with the nucleophile concentration. Activation energies typically range from 12-20 kcal/mol, significantly lower than comparable reactions of unstrained systems [30] [27]. The electron-withdrawing substituents in 1-(azidomethyl)cyclopropane-1-carbonitrile further reduce these barriers by stabilizing the transition state through enhanced electrophilicity.

Strain Release Quantification

Experimental and computational studies indicate that cyclopropane ring-opening reactions release approximately 75% of the total ring strain energy in the transition state [27] [28]. For 1-(azidomethyl)cyclopropane-1-carbonitrile, this corresponds to approximately 22 kcal/mol of strain release energy available to drive reaction processes.

The magnitude of strain release creates a substantial thermodynamic driving force that can overcome otherwise unfavorable reaction energetics. This effect is particularly pronounced in cascade reactions where the initial ring-opening triggers subsequent bond-forming processes, leading to complex molecular rearrangements under mild conditions [32].

Kinetic measurements reveal that each additional three-membered ring fused to the reacting bond decreases activation barriers by approximately 10 kcal/mol, corresponding to rate enhancements of roughly 10⁷-fold at 298 K [27] [28]. This relationship provides a quantitative framework for predicting the reactivity of polycyclic strained systems.

Functional Group Transformations

Cyanide Group Participation in Nucleophilic Additions

The carbonitrile functional group in 1-(azidomethyl)cyclopropane-1-carbonitrile exhibits characteristic electrophilic reactivity toward nucleophiles, participating in addition reactions that form carbon-nucleophile bonds [33] [34]. The electron-withdrawing nature of the nitrile group, enhanced by the adjacent strained cyclopropane ring, creates a highly reactive electrophilic center susceptible to nucleophilic attack.

Electronic Structure and Electrophilicity

The carbon atom of the nitrile group possesses significant electrophilic character due to resonance stabilization involving nitrogen lone pair donation [34]. This polarization creates a substantial partial positive charge on the nitrile carbon (δ+ ≈ +0.45), making it an attractive target for nucleophilic species [33]. In 1-(azidomethyl)cyclopropane-1-carbonitrile, this electrophilicity is further enhanced by the electron-withdrawing inductive effects of both the azide and strained cyclopropane substituents.

The molecular orbital analysis reveals that the nitrile carbon possesses a low-lying pi-star orbital that can readily accept electron density from nucleophiles [34]. The energy gap between the nucleophile highest occupied molecular orbital (HOMO) and the nitrile lowest unoccupied molecular orbital (LUMO) determines the reaction feasibility and kinetics.

Nucleophilic Addition Mechanisms

Cyanide ion represents one of the most reactive nucleophiles toward nitrile groups, participating in nucleophilic addition reactions with rate constants significantly higher than other common nucleophiles [35] [36]. For 1-(azidomethyl)cyclopropane-1-carbonitrile, cyanide addition proceeds through a two-step mechanism involving initial nucleophilic attack followed by protonation.

The reaction begins with nucleophilic attack of cyanide ion at the electrophilic nitrile carbon, forming a tetrahedral intermediate containing both cyano groups [35]. This intermediate possesses significant negative charge density that requires stabilization through protonation or coordination with electrophilic species. The resulting dicyano adduct represents a versatile synthetic intermediate for further transformations.

Kinetic studies reveal that cyanide addition to nitriles follows second-order rate laws with activation energies ranging from 12-15 kcal/mol [36]. The strained cyclopropane substituent in 1-(azidomethyl)cyclopropane-1-carbonitrile reduces these activation barriers by approximately 3-5 kcal/mol through electronic stabilization of the transition state.

Hydride Addition Pathways

Hydride nucleophiles such as lithium aluminum hydride and sodium borohydride demonstrate exceptional reactivity toward the nitrile group in 1-(azidomethyl)cyclopropane-1-carbonitrile [33] [37]. These reactions proceed through nucleophilic addition of hydride to the nitrile carbon, followed by protonation to yield primary amine products.

The mechanism involves formation of an aluminum-complexed imine anion intermediate that undergoes subsequent hydrolysis during workup procedures [33]. The Lewis acid character of aluminum enhances the electrophilicity of the nitrile carbon while stabilizing the resulting anionic intermediate through coordination.

Rate measurements indicate that hydride addition proceeds with relative rates approximately 15-fold higher than cyanide addition under comparable conditions [33]. This enhanced reactivity reflects the strong nucleophilic character of hydride species and the favorable thermodynamics of carbon-hydrogen bond formation.

Grignard Reagent Additions

Organometallic nucleophiles, particularly Grignard reagents, undergo efficient addition to the nitrile group in 1-(azidomethyl)cyclopropane-1-carbonitrile, forming ketone products after hydrolytic workup [33] [37]. These reactions represent valuable carbon-carbon bond forming processes that enable chain extension and functional group elaboration.

The mechanism proceeds through nucleophilic attack of the carbanion component of the Grignard reagent at the nitrile carbon, generating a magnesium-coordinated imine anion [33]. Subsequent hydrolysis cleaves the carbon-nitrogen bond and converts the imine to the corresponding ketone through tautomerization.

Kinetic investigations reveal that Grignard additions exhibit relative rates approximately 8-fold higher than simple cyanide additions, reflecting the enhanced nucleophilicity of organometallic species [33]. The reaction rates are further accelerated by the electron-deficient character of the nitrile group in 1-(azidomethyl)cyclopropane-1-carbonitrile.

Azide Reduction Pathways and Amine Derivatives

The azide functional group in 1-(azidomethyl)cyclopropane-1-carbonitrile undergoes facile reduction to primary amine derivatives through multiple mechanistic pathways employing various reducing agents [38] [39]. These transformations represent crucial synthetic methodologies for accessing nitrogen-containing compounds while preserving the strained cyclopropane framework.

Hydride Reduction Mechanisms

Lithium aluminum hydride represents one of the most effective reducing agents for converting azides to primary amines, achieving yields of 85-95% under mild conditions [38] [40]. The mechanism involves nucleophilic attack of hydride at the terminal nitrogen of the azide group, triggering elimination of dinitrogen and formation of an aluminum-complexed amine intermediate.

The reaction proceeds through initial coordination of lithium aluminum hydride to the azide nitrogen atoms, activating the azide toward nucleophilic attack [40]. Subsequent hydride transfer breaks the nitrogen-nitrogen bonds sequentially, releasing nitrogen gas and generating the primary amine product after aqueous workup.

For 1-(azidomethyl)cyclopropane-1-carbonitrile, the reduction typically requires 2-6 hours at temperatures between 0-25°C [38]. The electron-withdrawing cyclopropanecarbonitrile substituent enhances the electrophilicity of the azide group, resulting in rate accelerations of approximately 2-3 fold compared to simple alkyl azides.

Catalytic Hydrogenation Pathways

Palladium-catalyzed hydrogenation provides an efficient alternative for azide reduction, offering high selectivity and functional group tolerance [39] [41]. The mechanism involves coordination of the azide to the palladium surface, followed by sequential hydrogen addition and nitrogen elimination.

The catalytic cycle begins with azide coordination to palladium(0) centers, activating the nitrogen-nitrogen bonds toward hydrogenolysis [41]. Successive hydrogen additions cleave the azide bonds while maintaining coordination to the metal surface, ultimately releasing the primary amine product and regenerating the active catalyst.

Reaction conditions typically employ hydrogen pressures of 1-4 atmospheres with palladium on carbon catalyst loadings of 5-10 mol% [39]. For 1-(azidomethyl)cyclopropane-1-carbonitrile, the reduction proceeds with yields of 90-98% in reaction times of 1-4 hours at temperatures between 25-50°C.

Tin Hydride Reduction Chemistry

Tributyltin hydride represents a highly selective reducing agent for azides, proceeding through radical mechanisms that offer complementary selectivity to ionic reduction methods [42] [43]. The mechanism involves initial addition of tributyltin radical to the terminal azide nitrogen, followed by nitrogen elimination and hydrogen atom transfer.

The reaction begins with formation of tributyltin radical through thermal or photochemical initiation [42]. This radical species adds regioselectively to the terminal nitrogen of the azide group, generating an intermediate radical that rapidly eliminates nitrogen gas. Subsequent hydrogen atom abstraction from tributyltin hydride completes the reduction sequence.

For 1-(azidomethyl)cyclopropane-1-carbonitrile, tin hydride reduction proceeds with reaction times of 3-8 hours at temperatures between 25-80°C, achieving yields of 80-90% [43]. The radical nature of this mechanism provides excellent chemoselectivity, leaving other functional groups unaffected.

Staudinger Reduction with Phosphines

The Staudinger reduction employing triphenylphosphine and water represents a mild and highly chemoselective method for azide reduction [39] [44]. This reaction proceeds through a unique mechanism involving phosphine addition to the azide followed by hydrolysis of the resulting phosphazene intermediate.

The mechanism begins with nucleophilic attack of triphenylphosphine at the terminal azide nitrogen, forming a phosphazene intermediate with elimination of dinitrogen [44]. Subsequent hydrolysis of the phosphorus-nitrogen bond liberates the primary amine while converting the phosphine to triphenylphosphine oxide.

This methodology offers exceptional functional group tolerance, selectively reducing azides in the presence of sensitive functionalities such as aldehydes, ketones, and disulfide bonds [39]. For 1-(azidomethyl)cyclopropane-1-carbonitrile, the reaction proceeds with yields of 85-95% in reaction times of 4-12 hours at temperatures between 25-40°C.

Photoredox Catalysis Approaches

Recent developments in photoredox catalysis have enabled azide reduction under exceptionally mild conditions using visible light and ruthenium polypyridyl complexes [45] [39]. These methods offer unprecedented functional group compatibility and enable azide reduction in complex biological environments.

The mechanism involves photochemical excitation of ruthenium(II) tris(bipyridine) to generate a strongly reducing excited state [45]. This photoexcited species transfers an electron to the azide group, initiating a cascade of electron transfer and protonation events that ultimately produce the primary amine product.

For biomolecule-compatible applications, the reaction employs sodium ascorbate as a terminal reductant and proceeds in aqueous buffer solutions at pH 7.4 [39]. Reaction times range from 10 minutes to 2 hours with yields of 90-98% and exceptional selectivity that preserves protein function and nucleic acid integrity.

Reducing AgentReaction TimeTemperature (°C)Yield (%)SelectivityReferences
LiAlH₄2-6 hours0-2585-95High [38] [40]
H₂/Pd-C1-4 hours25-5090-98High [39] [41]
Bu₃SnH3-8 hours25-8080-90High [42] [43]
PPh₃/H₂O4-12 hours25-4085-95Very High [39] [44]
Ru(bpy)₃Cl₂/hν10 min - 2 hours2590-98Very High [45] [39]

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Dates

Last modified: 04-14-2024

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